molecular formula C24H22N6OS B2980471 (5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone CAS No. 1105209-50-4

(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone

Cat. No.: B2980471
CAS No.: 1105209-50-4
M. Wt: 442.54
InChI Key: ZYXVXHUUPKZTLN-UHFFFAOYSA-N
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Description

(5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-1H-1,2,3-triazol-4-yl)(indolin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22N6OS and its molecular weight is 442.54. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Characterization Compounds containing elements of the structure, such as triazole, pyrimidinone, and thione derivatives, are of significant interest in synthetic chemistry for their potential to form the backbone of various synthetic targets with diverse applications. For instance, the synthesis and characterization of new triazole and triazolidin derivatives demonstrate the interest in exploring the chemical space around these moieties for potential applications, including material science and drug discovery (Abosadiya et al., 2018).

Pharmacological Research While the direct application of the compound for drug use and dosage was excluded from this inquiry, it's worth noting that structural analogs or compounds with similar functional groups have been evaluated for their pharmacological properties. For example, novel pyrazole derivatives with different moieties have been synthesized and assessed for antimicrobial and anticancer activities, highlighting the potential of such structures in medicinal chemistry (Hafez et al., 2016).

Material Science and Nonlinear Optical Properties The structural motifs present in the compound also find relevance in materials science, particularly in the design of molecules with nonlinear optical (NLO) properties. The pyrimidine ring, a common feature in the given compound, is a core structure in molecules investigated for NLO applications, due to its electronic properties and ability to contribute to the overall molecular polarization under external electric fields. A study on thiopyrimidine derivatives explored their electronic, linear, and nonlinear optical properties, providing a foundation for the development of new materials with potential optoelectronic applications (Hussain et al., 2020).

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6OS/c1-16-14-17(2)26-24(25-16)32-15-21-22(27-28-30(21)19-9-4-3-5-10-19)23(31)29-13-12-18-8-6-7-11-20(18)29/h3-11,14H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXVXHUUPKZTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)N4CCC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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